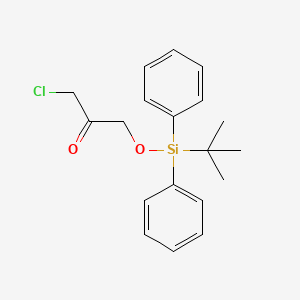

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

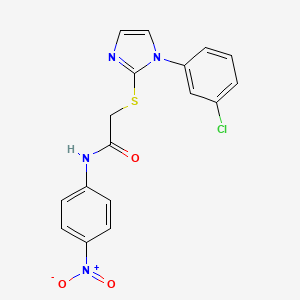

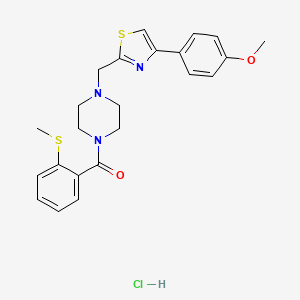

“1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one” is a chemical compound with the empirical formula C19H25O2Cl1Si1 . The tert-Butyldiphenylsilyl (TBDPS) group in this compound is known as a protecting group for alcohols . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .

Synthesis Analysis

The TBDPS group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole . The ease of installation of the protecting group follows the order: 1° > 2° > 3°, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls .

Molecular Structure Analysis

The molecular weight of “this compound” is 348.94 . The structure of the compound includes a tert-Butyldiphenylsilyl (TBDPS) group attached to an oxygen atom, which is connected to a 3-chloropropan-2-one group .

Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . Its empirical formula is C19H25O2Cl1Si1 and it has a molecular weight of 348.94 .

Mecanismo De Acción

Target of Action

The primary target of 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one is alcohols . The compound, also known as tert-Butyldiphenylsilyl (TBDPS), is a protecting group for alcohols . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .

Mode of Action

This compound interacts with its targets (alcohols) by forming silyl ethers . This interaction is facilitated by the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . The protecting group is easily introduced by using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of silyl ethers . These ethers are known for their ease and selectivity of formation, their adaptability to various analytical techniques, and their compatibility with a variety of conditions or synthetic transformations in organic chemistry .

Pharmacokinetics

The compound is known for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the protection of alcohols. The compound allows the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls . It also enables the protection of equatorial hydroxyl groups over axial hydroxyl groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl, and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one is its ability to protect hydroxyl groups in organic synthesis. It is also a versatile reagent that can be used in the synthesis of various compounds. However, one of the limitations of this compound is that it can be difficult to handle and purify due to its high reactivity.

Direcciones Futuras

There are several future directions for research on 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one. One area of research could focus on the development of new synthetic methodologies using this compound. Another area of research could focus on the synthesis of new compounds using TBDPSCl as a reagent. Additionally, research could be conducted on the use of this compound in the preparation of chiral compounds and in the development of new pharmaceuticals and agrochemicals.

Métodos De Síntesis

The synthesis of 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one involves the reaction of tert-butyldiphenylsilyl chloride with 3-chloropropan-2-one. The reaction takes place in the presence of a base, such as triethylamine, and yields TBDPSCl. The TBDPSCl is then reacted with a base, such as sodium hydride, in the presence of a solvent, such as dimethylformamide, to yield this compound.

Aplicaciones Científicas De Investigación

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one has several applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups. It has also been used in the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals. Additionally, it has been used in the preparation of chiral compounds and in the development of new synthetic methodologies.

Propiedades

IUPAC Name |

1-[tert-butyl(diphenyl)silyl]oxy-3-chloropropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClO2Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXHYPYJSRSMBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol](/img/structure/B2624515.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2624516.png)

![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B2624520.png)

![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2624529.png)

![1-[4-(Propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2624530.png)